N-CYCLOHEXYL-2-ACETAMIDO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
Overview
Description
N-CYCLOHEXYL-2-ACETAMIDO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-ACETAMIDO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-CYCLOHEXYL-2-ACETAMIDO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-CYCLOHEXYL-2-ACETAMIDO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-ACETAMIDO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases or modulate receptor activity, resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic.
Dorzolamide: Used as an anti-glaucoma agent.
Tioconazole: Used as an antifungal agent.
Compared to these compounds, N-CYCLOHEXYL-2-ACETAMIDO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific structural features and the range of biological activities it exhibits .
Properties
IUPAC Name |
2-acetamido-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-12(21)19-18-16(14-10-6-3-7-11-15(14)23-18)17(22)20-13-8-4-2-5-9-13/h13H,2-11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATOWXDDJZAXFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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